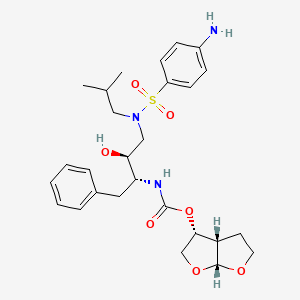
(1R,2S)-ダルナビル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-Darunavir is a synthetic antiretroviral medication used primarily in the treatment of human immunodeficiency virus (HIV) infection. It is a protease inhibitor that works by preventing the HIV virus from replicating within the body. This compound is notable for its high potency and ability to inhibit a wide range of HIV protease variants, making it a critical component in combination antiretroviral therapy.
科学的研究の応用
(1R,2S)-Darunavir has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of stereoselective synthesis and reaction mechanisms.
Biology: Researchers study its interactions with HIV protease to understand the molecular basis of its inhibitory activity.
Medicine: It is a critical component in the development of antiretroviral therapies for HIV/AIDS.
Industry: The compound is used in the pharmaceutical industry for the production of antiretroviral medications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Darunavir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions such as amide bond formation, cyclization, and stereoselective reductions. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as borohydrides for reduction steps.
Industrial Production Methods
In industrial settings, the production of (1R,2S)-Darunavir is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
(1R,2S)-Darunavir undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis of (1R,2S)-Darunavir, particularly in the stereoselective reduction of intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are involved in the modification of the core structure during synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final (1R,2S)-Darunavir compound. These intermediates are carefully purified and characterized to ensure the desired stereochemistry and functional groups are present.
作用機序
(1R,2S)-Darunavir exerts its effects by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins. This inhibition results in the production of immature, non-infectious viral particles. The molecular targets include the HIV protease enzyme, and the pathways involved are those related to viral replication and maturation.
類似化合物との比較
Similar Compounds
- Atazanavir
- Lopinavir
- Ritonavir
Uniqueness
Compared to other protease inhibitors, (1R,2S)-Darunavir has a higher binding affinity for the HIV protease enzyme and is effective against a broader range of HIV variants. Its unique stereochemistry contributes to its potency and resistance profile, making it a valuable option in antiretroviral therapy.
特性
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24-,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-QJJBCJIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402142-63-5 |
Source


|
| Record name | Darunavir, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402142635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARUNAVIR, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9756ZC5ZAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














